Gammacyclodextrin is a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranosyl units. [, , ] It belongs to the cyclodextrin family, which are cyclic oligosaccharides known for their ability to form inclusion complexes with various molecules. [, , ] Gammacyclodextrin's larger cavity size compared to alpha- and beta-cyclodextrin allows it to encapsulate larger molecules, making it a valuable tool in various scientific disciplines. [, , ] Its applications range from drug delivery systems and analytical chemistry to food technology and environmental science. [, , ]
Related Compounds
Hydroxypropyl-gamma-cyclodextrin
Compound Description: Hydroxypropyl-gamma-cyclodextrin is a chemically modified derivative of gamma-cyclodextrin. The modification involves the substitution of hydroxyl groups on the gamma-cyclodextrin molecule with hydroxypropyl groups. This alteration enhances the water solubility of the molecule compared to native gamma-cyclodextrin. Hydroxypropyl-gamma-cyclodextrin is commonly employed as a chiral solvating agent (CSA) in capillary electrophoresis, a technique used to separate enantiomers (mirror image molecules) of drugs. Its ability to form inclusion complexes with chiral compounds makes it valuable in pharmaceutical analysis for differentiating and quantifying drug enantiomers, which may have distinct pharmacological properties [].
Relevance to Gammacyclodextrin: Hydroxypropyl-gamma-cyclodextrin is a structurally modified derivative of Gammacyclodextrin. The addition of hydroxypropyl groups to the Gammacyclodextrin structure enhances its solubility in water, making it more suitable for certain applications, such as drug delivery and separation of enantiomers [].
Alpha-Cyclodextrin
Compound Description: Alpha-Cyclodextrin is a cyclic oligosaccharide composed of six glucose units linked together by alpha-1,4 glycosidic bonds. It forms a conical structure with a hydrophobic cavity and a hydrophilic exterior. This characteristic allows it to encapsulate guest molecules, forming inclusion complexes. This ability makes alpha-cyclodextrin useful in various applications, including drug delivery, food preservation, and analytical chemistry [].
Beta-Cyclodextrin
Compound Description: Beta-Cyclodextrin, another member of the cyclodextrin family, comprises seven glucose units, positioning its size between alpha- and gamma-cyclodextrin. Like its counterparts, it possesses a hydrophobic cavity capable of accommodating guest molecules for enhanced solubility, stability, and controlled release. It finds widespread applications in pharmaceutical formulations, food technology, and environmental science due to its ability to form inclusion complexes [].
Relevance to Gammacyclodextrin: Beta-Cyclodextrin shares a similar cyclic oligosaccharide structure with Gammacyclodextrin but has seven glucose units instead of eight. This structural difference influences their cavity size and, consequently, their affinity for different guest molecules. While both can form inclusion complexes, the slight difference in size can affect the stability and release characteristics of the complexes [].
Metronidazole Benzoate
Compound Description: Metronidazole benzoate is the benzoyl ester prodrug of metronidazole, an antibiotic and antiprotozoal medication. It is often preferred over metronidazole due to its improved palatability, especially in pediatric formulations. Metronidazole benzoate is hydrolyzed in the body to release metronidazole, the active drug. Studies explore its inclusion complex formation with gamma-cyclodextrin to enhance its solubility and dissolution rate, potentially improving its bioavailability and therapeutic efficacy [].
Relevance to Gammacyclodextrin: Metronidazole benzoate is a drug molecule investigated for its ability to form inclusion complexes with Gammacyclodextrin. This interaction aims to improve the drug's solubility and dissolution rate, ultimately enhancing its therapeutic effectiveness. This relationship highlights Gammacyclodextrin's role as a pharmaceutical excipient to improve drug formulations [].
Relevance to Gammacyclodextrin: Vinburnine represents a drug molecule studied for its interaction with Gammacyclodextrin to improve its pharmaceutical properties. Forming an inclusion complex with Gammacyclodextrin aims to enhance vinburnine's solubility and bioavailability, making it more effective as a therapeutic agent [].
Relevance to Gammacyclodextrin: Betulin is a bioactive compound investigated for its interaction with Gammacyclodextrin and modified Gammacyclodextrin derivatives. This research aims to improve betulin's solubility and bioavailability, highlighting the potential of Gammacyclodextrin and its derivatives as drug delivery systems for poorly soluble drugs [, ].
Octakis(2,6-di-O-pentyl)-gamma-cyclodextrin
Compound Description: Octakis(2,6-di-O-pentyl)-gamma-cyclodextrin is a chemically modified derivative of gamma-cyclodextrin. The modification involves introducing pentyl ether groups to the gamma-cyclodextrin structure, significantly increasing its lipophilicity. This enhanced lipophilicity makes it particularly suitable for forming inclusion complexes with poorly soluble, hydrophobic drugs, like betulin. By encapsulating these drugs within its hydrophobic cavity, octakis(2,6-di-O-pentyl)-gamma-cyclodextrin can significantly improve their solubility, dissolution rate, and bioavailability [, ].
Relevance to Gammacyclodextrin: Octakis(2,6-di-O-pentyl)-gamma-cyclodextrin is another example of a structurally modified derivative of Gammacyclodextrin. The addition of pentyl ether groups significantly enhances its lipophilicity, making it more suitable for forming inclusion complexes with hydrophobic guest molecules like Betulin. This modification expands the range of compounds Gammacyclodextrin and its derivatives can encapsulate and deliver [, ].
6-O-Maltosyl-beta-cyclodextrin
Compound Description: 6-O-Maltosyl-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin, where a maltosyl group is attached to one of the glucose units. This modification increases its water solubility and complexation ability compared to native beta-cyclodextrin. Researchers investigate its use in forming inclusion complexes with compounds like betulin to enhance their solubility and bioavailability, making them more suitable for pharmaceutical applications [].
Relevance to Gammacyclodextrin: 6-O-Maltosyl-beta-cyclodextrin, while a derivative of Beta-cyclodextrin, highlights the broader strategy of modifying cyclodextrins, including Gammacyclodextrin, to optimize their properties. Researchers often modify cyclodextrins to improve their solubility, complexation ability, or other characteristics relevant to specific applications, such as drug delivery [].
Source and Classification
Gamma-Cyclodextrin is classified as a cyclodextrin, a family of cyclic oligosaccharides that includes alpha, beta, and gamma forms. It is sourced primarily from the enzymatic degradation of starch using cyclodextrin glucanotransferase enzymes. The production process typically involves the treatment of starch with these enzymes under controlled conditions, leading to the formation of gamma-Cyclodextrin as a major product due to its favorable structural characteristics.
Synthesis Analysis
The synthesis of gamma-Cyclodextrin can be achieved through various enzymatic methods. A common approach involves the following steps:
Preparation of Starch Slurry: Starch is mixed with distilled water at a concentration of 12-18% and heated to 80-90 °C while stirring for 15-25 minutes to gelatinize the starch.
Enzymatic Treatment: Cyclodextrin glucanotransferase is added at a concentration of 150-200 units per gram of starch. The pH is adjusted to 8.0-9.0, and the reaction is maintained at 60-70 °C for 4-5 hours.
Second Enzymatic Addition: After the initial reaction, the pH is adjusted to 10-12, and additional enzyme (500-600 units per gram of starch) along with an organic solvent (25-30% by volume) is added. This mixture reacts for an additional 8-9 hours.
Recovery and Purification: The organic solvent is recovered, and gamma-Cyclodextrin is crystallized from the reaction mixture.
Alternative methods include using immobilized enzymes or optimizing reaction conditions to enhance yield and purity.
Molecular Structure Analysis
Gamma-Cyclodextrin has a unique molecular structure characterized by a truncated cone shape that allows it to form inclusion complexes with various guest molecules. Its chemical formula is C48H80O40, with a molecular weight of approximately 1,073 g/mol. The structure comprises eight glucose units arranged in a circular formation, which creates a hydrophobic cavity capable of encapsulating small hydrophobic molecules.
Chemical Reactions Analysis
Gamma-Cyclodextrin participates in several chemical reactions, primarily involving inclusion complexation. In these reactions, hydrophobic guest molecules are encapsulated within the cyclodextrin cavity, which enhances their solubility and stability. For instance:
Inclusion Complex Formation: Gamma-Cyclodextrin can encapsulate drugs like doxorubicin or other poorly soluble compounds, improving their bioavailability and therapeutic efficacy.
Hydrolysis Reactions: Under specific conditions, gamma-Cyclodextrin can undergo hydrolysis or be involved in enzymatic reactions that modify its structure or release encapsulated substances.
Mechanism of Action
The mechanism of action of gamma-Cyclodextrin primarily revolves around its ability to form inclusion complexes. When a hydrophobic molecule enters the cyclodextrin cavity:
Encapsulation: The hydrophobic parts of the guest molecule interact favorably with the non-polar interior of gamma-Cyclodextrin.
Stabilization: This interaction stabilizes the guest molecule in an aqueous environment, significantly enhancing its solubility.
Controlled Release: In some applications, such as drug delivery systems, gamma-Cyclodextrin can facilitate controlled release based on environmental conditions like pH or temperature.
Physical and Chemical Properties Analysis
Gamma-Cyclodextrin exhibits several notable physical and chemical properties:
Applications
Gamma-Cyclodextrin has diverse applications across multiple scientific domains:
Pharmaceuticals: Used as a drug carrier to improve solubility and bioavailability of poorly soluble drugs; also utilized in controlled release formulations.
Food Industry: Acts as a stabilizer and flavor enhancer; helps in encapsulating flavors or nutrients.
Cosmetics: Employed in formulations to enhance stability and delivery of active ingredients.
Environmental Science: Utilized in remediation processes for capturing pollutants due to its ability to form complexes with various organic compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Framycetin is a tetracyclic antibacterial agent derived from neomycin, being a glycoside ester of neamine and neobiosamine B. It has a role as an antibacterial drug, an allergen and an Escherichia coli metabolite. It is a conjugate base of a framycetin(6+). A component of neomycin that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed) Neomycin is a natural product found in Glycine max, Streptomyces albus, and other organisms with data available. Framycetin is an aminoglycoside antibiotic isolated from Streptomyces lavendulae (decaris), mainly containing neomycin B, with broad-spectrum antibacterial activity. Framycetin is used mostly as a topical preparation and is poorly absorbed. Upon parenteral administration, this agent can cause nephrotoxicity and ototoxicity. A component of neomycin that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed). Neomycin is a bactericidal aminoglycoside antibiotic that binds to the 30S ribosome of susceptible organisms. Binding interferes with mRNA binding and acceptor tRNA sites and results in the production of non-functional or toxic peptides. A component of NEOMYCIN that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed)
FRAX1036 is a selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase downstream of Rac1 and Cdc42 that is involved in tumorigenesis. It can induce apoptosis in breast cancer cells and has been shown to potentiate the activity of the microtubule stabilizing agent, docetaxel. Disruption of PAK1 via FRAX1036 has been used to inhibit oncogenic KRAS signaling in non-small cell lung cancer cells. FRAX1036 is a potent and selective PAK1 inhibitor. Administration of docetaxel with either FRAX1036, or PAK1 small interfering RNA oligonucleotides dramatically altered signaling to cytoskeletal-associated proteins, such as stathmin, and induced microtubule disorganization and cellular apoptosis. Live-cell imaging revealed that the duration of mitotic arrest mediated by docetaxel was significantly reduced in the presence of FRAX1036, and this was associated with increased kinetics of apoptosis.
FRAX486 is an inhibitor of group I p21-activated kinases (PAKs; IC50s = 8.25, 39.5, and 55.3 nM for PAK1, PAK2, and PAK3, respectively). It is selective for group I PAKs over PAK4, a group II PAK (IC50 = 779 nM). FRAX486 (20 mg/kg) reverses decreases in the mean density of apical dendritic spines in the temporal cortex in the Fmr1-/- mouse model of fragile X syndrome. It completely abolishes audiogenic seizures, hyperactivity, and stereotypical movements in Fmr1-/- mice when administered at a dose of 30 mg/kg. FRAX486 prevents adolescent cortical dendritic spine loss and rescues prepulse inhibition deficits in a Disc1 knockdown mouse model of schizophrenia. FRAX486 is a potent p21-activated kinase (PAK) inhibitor (IC50 values are 14, 33, 39 and 575 nM for PAK1, PAK2, PAK3 and PAK4 respectively). FRAX486 rescues seizures and behavioral abnormalities such as hyperactivity and repetitive movements, thereby supporting the hypothesis that a drug treatment that reverses the spine abnormalities can also treat neurological and behavioral symptoms. A single administration of FRAX486 is sufficient to rescue all of these phenotypes in adult Fmr1 KO mice, demonstrating the potential for rapid, postdiagnostic therapy in adults with FXS. FRAX486 ameliorate schizophrenia-associated dendritic spine deterioration in vitro and in vivo during late adolescence.
FRAX597 is an inhibitor of p21-activated kinase (PAK) that is selective for group I PAKs (IC50s = 7.7, 12.8, and 19.3 nM for PAK 1, 2, and 3, respectively) over group II PAKs (IC50 > 10 µM for PAK4 and <25% inhibition for PAK6 and PAK7). At 100 nM, it also inhibits YES1, RET, SCR1R, and TEK. FRAX597 reduces phosphorylation of PAK1 (IC50 = 70 nM), prevents proliferation of transformed Schwann cells by halting the cell cycle in the G1 phase, and reduces the growth of schwannoma mouse xenografts. It also reduces proliferation and survival in ovarian and pancreatic cancer cells and works synergistically with gemcitabine in pancreatic cancer models in vitro and in vivo. FRAX597 is a potent and selective inhibitor of the p21-activated kinases. FRAX597 inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas. FRAX597 inhibits the proliferation of NF2-deficient schwannoma cells in culture and displayed potent anti-tumor activity in vivo, impairing schwannoma development in an orthotopic model of NF2. These studies identify a novel class of orally available ATP-competitive Group I PAK inhibitors with significant potential for the treatment of NF2 and other cancers.
Fraxetin is a hydroxycoumarin that is 6-methoxycoumarin in which the hydrogens at positions 7 and 8 have been replaced by hydroxy groups. It has a role as an Arabidopsis thaliana metabolite, an antimicrobial agent, an apoptosis inhibitor, an apoptosis inducer, an antioxidant, an anti-inflammatory agent, a hepatoprotective agent, an antibacterial agent and a hypoglycemic agent. It is a hydroxycoumarin and an aromatic ether. Fraxetin is a natural product found in Salsola laricifolia, Aesculus turbinata, and other organisms with data available.